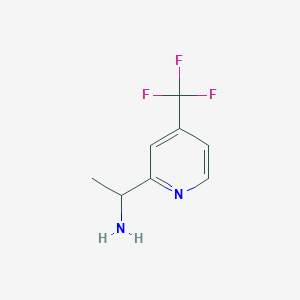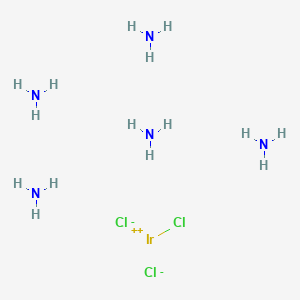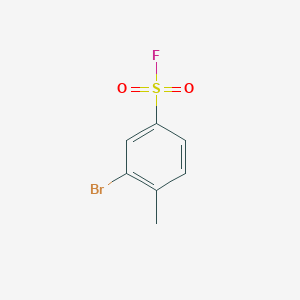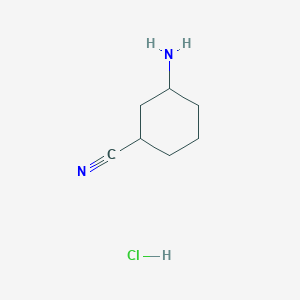![molecular formula C17H23N B12504593 (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.
Introduction of the amine group: The amine group is introduced through a nucleophilic substitution reaction.
Attachment of the 4-methylphenyl group: This step involves the coupling of the tricyclic amine with 4-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
- (1r,3r,5R,7R)-N-(4-methoxyphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
- (1r,3r,5R,7R)-N-(4-chlorophenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H23N |
|---|---|
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
N-(4-methylphenyl)adamantan-2-amine |
InChI |
InChI=1S/C17H23N/c1-11-2-4-16(5-3-11)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3 |
InChI-Schlüssel |
UHOCKCORZDOIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)



![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)
![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)

![2-{1,3-Dioxobenzo[f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B12504554.png)


![7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12504568.png)
![2-[4-(4-Tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile](/img/structure/B12504578.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
